2-Methylpent-4-yn-2-amine hydrochloride
Description
Significance of Terminal Alkyne and Amine Functionalities in Chemical Building Blocks
Terminal alkynes are prized in organic synthesis for their ability to participate in a wide array of chemical transformations. The acidic proton of a terminal alkyne can be readily removed by a strong base to generate a potent carbon nucleophile, an acetylide, which can then be used to form new carbon-carbon bonds. Furthermore, the triple bond itself can undergo various addition reactions, including hydrogenation, halogenation, and hydration, providing access to a diverse range of other functional groups. The terminal alkyne is also a key participant in powerful coupling reactions such as the Sonogashira coupling and click chemistry, like the copper-catalyzed azide-alkyne cycloaddition.
Amines, as organic derivatives of ammonia (B1221849), are fundamental to a vast number of chemical and biological processes. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making amines essential components in the synthesis of pharmaceuticals, agrochemicals, and materials. The amine functional group is a key constituent of amino acids, the building blocks of proteins, and is prevalent in a wide range of natural products and synthetic drugs. The versatility of amines allows them to be readily converted into a multitude of other functional groups, including amides, imines, and sulfonamides, further expanding their synthetic utility.
Contextual Role of Substituted Pent-4-yn-2-amine (B6265540) Frameworks in Synthetic Chemistry
The pent-4-yn-2-amine framework, as exemplified by the parent compound pent-4-yn-2-amine, represents a valuable class of bifunctional molecules. These structures combine a terminal alkyne with a primary or secondary amine, separated by a short carbon chain. This arrangement allows for a rich and diverse reaction chemistry. The presence of the amine at the 2-position and the alkyne at the 4-position sets the stage for intramolecular reactions, such as cyclizations, to form heterocyclic compounds.
Substituents on this framework, as in the case of 2-methylpent-4-yn-2-amine (B13160551), can significantly influence the molecule's reactivity and properties. The methyl groups at the 2-position in the target compound create a tertiary amine, which has different steric and electronic properties compared to a primary or secondary amine. This substitution pattern can direct the course of chemical reactions and can also be exploited to fine-tune the biological activity of molecules derived from this scaffold. The study of substituted pent-4-yn-2-amine frameworks is therefore crucial for the development of new synthetic methodologies and the discovery of novel bioactive compounds.
Overview of Structural Diversity and Synthetic Utility of Amines Bearing Propargyl Moieties
Amines that contain a propargyl group (a 2-propynyl group) are known as propargylamines. These compounds are a subset of alkyne-amine architectures and are of immense importance in organic synthesis. researchgate.net The propargyl moiety provides a reactive handle for a variety of transformations, making propargylamines valuable intermediates in the synthesis of nitrogen-containing heterocycles, natural products, and pharmaceuticals. rsc.org
The synthesis of propargylamines is often achieved through multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), which allows for the efficient construction of these molecules from simple starting materials. organic-chemistry.orgorganic-chemistry.org The structural diversity of propargylamines can be readily expanded by varying the substituents on the aldehyde, alkyne, and amine components of this reaction.
Once formed, the alkyne functionality of propargylamines can be further elaborated through various reactions, including cycloadditions, transition metal-catalyzed couplings, and additions to the triple bond. This versatility has led to the use of propargylamines in the synthesis of a wide range of complex molecules, including pyrroles, oxazoles, and indolizines. rsc.org The inherent reactivity and synthetic potential of propargylamines make them a cornerstone of modern synthetic organic chemistry.
Properties
IUPAC Name |
2-methylpent-4-yn-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h1H,5,7H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDOMOSIQVWLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-33-6 | |
| Record name | 2-methylpent-4-yn-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methylpent 4 Yn 2 Amine Hydrochloride
Strategies for Amine Introduction in Alkyne Systems
The introduction of the amine group onto a pre-existing alkynyl framework is a common and effective strategy. Key methods include reductive amination of a corresponding ketone and direct amination reactions.
Reductive amination is a versatile and widely used method for preparing amines, which involves the conversion of a carbonyl group to an amine via an intermediate imine. For the synthesis of 2-Methylpent-4-yn-2-amine (B13160551), this approach would begin with the corresponding ketone, 2-methylpent-4-yn-2-one.
The reaction proceeds in two main steps:
Imine Formation: The ketone reacts with ammonia (B1221849) (or an ammonia source) to form an intermediate iminium ion, which is then deprotonated to form a neutral imine. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
Reduction: The imine intermediate is then reduced to the target amine. A variety of reducing agents can be employed for this transformation.
Common reducing agents used in reductive amination include:
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Catalytic hydrogenation (e.g., H₂, Pd/C)
A significant advantage of reagents like NaBH₃CN is their ability to selectively reduce the iminium ion in the presence of the starting ketone, allowing for a one-pot reaction where the amine, ketone, and reducing agent are combined.
A plausible reaction scheme is outlined below:
Scheme 1: Reductive Amination for 2-Methylpent-4-yn-2-amine Synthesis
Step 1: 2-methylpent-4-yn-2-one reacts with ammonia to form an imine intermediate. Step 2: The imine is reduced to 2-Methylpent-4-yn-2-amine.
The final hydrochloride salt is obtained by treating the resulting amine with HCl.
Direct amination, particularly hydroamination, involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkyne. This method is highly atom-economical. While intermolecular hydroamination of terminal alkynes with ammonia to produce tertiary amines like the target compound is challenging and often faces regioselectivity issues (Markovnikov vs. anti-Markovnikov addition), catalyst systems based on transition metals (e.g., gold, zinc, titanium) have been developed to facilitate this transformation. rsc.orgorganic-chemistry.orgresearchgate.net
For a tertiary amine like 2-Methylpent-4-yn-2-amine, a direct synthesis would be complex. However, a related approach is the three-component coupling reaction (A³ coupling), which combines an aldehyde, an alkyne, and an amine. While not a direct amination of a pre-formed alkyne with the exact structure, it is a powerful method for generating diverse propargylamines. organic-chemistry.org
Alkyne Formation Techniques
Constructing the carbon skeleton with the terminal alkyne is a critical part of the synthesis. Established methods such as dehydrohalogenation and the alkylation of smaller alkyne precursors are central to this process.
The formation of an alkyne through the elimination of two molecules of hydrogen halide (HX) from a dihalide is a classic and reliable method. This double dehydrohalogenation reaction requires a strong base. The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon).
To synthesize the carbon skeleton of 2-Methylpent-4-yn-2-amine, a suitable precursor such as 2-amino-2-methyl-4,5-dihalopentane could be subjected to double dehydrohalogenation. A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to drive the reaction to completion, especially for the formation of a terminal alkyne.
Scheme 2: Alkyne Formation via Dehydrohalogenation
A vicinal dihalide undergoes two successive E2 elimination reactions in the presence of a strong base like NaNH₂ to yield an alkyne.
A key consideration is the potential for the strong base to deprotonate other acidic protons in the molecule, such as the N-H protons of the amine. Therefore, protection of the amine group (e.g., as an amide or carbamate) may be necessary before the elimination step, followed by a deprotection step.
The alkylation of acetylide anions is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.org This method allows for the construction of more complex alkynes from simpler terminal alkynes like acetylene (B1199291).
The process involves two main steps:
Deprotonation: A terminal alkyne is treated with a strong base (e.g., NaNH₂, n-butyllithium) to remove the acidic acetylenic proton, generating a highly nucleophilic acetylide anion.
Nucleophilic Substitution: The acetylide anion then acts as a nucleophile, attacking an electrophile such as a primary alkyl halide in an Sₙ2 reaction to form a new, elongated alkyne. masterorganicchemistry.com
To construct a precursor for 2-Methylpent-4-yn-2-amine, one could envision reacting an appropriate acetylide with a ketone. For instance, the lithium salt of propargyl bromide could potentially react with acetone, or more practically, the acetylide of a protected propargyl alcohol could be used. A more direct application involves the addition of the lithium acetylide to acetone, which forms 2-methylbut-3-yn-2-ol. This tertiary alcohol could then be converted to the desired amine.
Table 1: Comparison of Alkyne Formation Methods
| Method | Precursor | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Dehydrohalogenation | Dihaloalkane | Strong base (e.g., NaNH₂) | Utilizes readily available starting materials. | Harsh reaction conditions; potential side reactions. |
| Alkylation of Acetylide | Terminal Alkyne + Electrophile | Strong base (e.g., n-BuLi), Alkyl Halide/Ketone | Excellent for C-C bond formation; versatile. | Limited to Sₙ2-compatible electrophiles (methyl/primary halides). masterorganicchemistry.comlibretexts.org |
Enantioselective Synthesis Protocols
The production of a single enantiomer of 2-Methylpent-4-yn-2-amine, which contains a chiral quaternary center, requires specialized asymmetric synthesis protocols. Significant research has focused on the enantioselective synthesis of propargylamines, including tertiary ones. nsf.govnih.govresearchgate.net
A prominent strategy involves the copper-catalyzed propargylic amination of propargylic carbonates or related electrophiles. nih.govresearchgate.net In this approach, a chiral ligand coordinates to the copper catalyst, creating a chiral environment that directs the nucleophilic attack of the amine to one face of the molecule, resulting in high enantioselectivity. Sterically tailored ligands, such as certain pyridinebisoxazoline (PYBOX) derivatives, have proven effective in achieving high enantiomeric excess for the synthesis of α-tertiary ethynylamines. nih.govresearchgate.net
Another powerful method is the tandem iridium-catalyzed hydrosilylation of a tertiary amide followed by an enantioselective copper-catalyzed alkynylation. nsf.govchemrxiv.org This transforms a readily available tertiary amide into a chiral propargylic amine. The reaction uses a chiral ligand, such as a derivative of PyBox, in the copper-catalyzed step to induce asymmetry.
Table 2: Key Features of Enantioselective Methods
| Method | Catalyst System | Chiral Component | Enantioselectivity |
|---|---|---|---|
| Asymmetric Propargylic Amination | Copper(I) salt | Chiral Ligand (e.g., PYBOX) | Often high (>90% ee) nih.govresearchgate.net |
| Reductive Alkynylation of Amides | Ir/Cu Tandem Catalysis | Chiral Ligand (e.g., PyBox) | Good to excellent nsf.govchemrxiv.org |
| Zr-Catalyzed Addition to Imines | Zirconium(IV) salt | Chiral Ligand | Good to excellent researchgate.net |
These advanced catalytic methods provide viable pathways to access optically active 2-Methylpent-4-yn-2-amine, a valuable building block for more complex chiral molecules.
Chiral Catalysis in Asymmetric Synthesis
Chiral catalysis is a powerful tool for the enantioselective synthesis of complex molecules. In the context of propargylamines, asymmetric A3 coupling (AA3), which involves an aldehyde, an alkyne, and an amine, is a prominent method. rsc.org The use of chiral catalysts, often based on transition metals complexed with chiral ligands, can induce high levels of enantioselectivity. nih.gov
For the synthesis of tertiary propargylamines, copper(I) salts like CuBr, in conjunction with chiral ligands such as (2-phosphino-1-naphthyl)isoquinoline (Quinap), have been successfully employed. nih.gov This system has demonstrated high yields and enantioselectivities, particularly with aliphatic aldehydes. nih.gov Another effective ligand class is the PyBox ligands, which, when used with copper catalysts, can achieve good to excellent enantiocontrol in the alkynylation of amides to form α-stereogenic tertiary propargylamines. nsf.govchemrxiv.org
A tandem approach combining iridium-catalyzed hydrosilylation of tertiary amides followed by an enantioselective copper-catalyzed alkynylation offers a pathway to chiral α-stereogenic propargylic amines. nsf.gov This method has shown excellent yields and moderate to good levels of enantiocontrol. nsf.gov
| Catalyst System | Ligand Type | Substrates | Enantioselectivity (ee) | Reference |
| CuBr | Quinap | Secondary amines, aldehydes, alkynes | Up to 96% | nih.gov |
| Cu(OTf)₂ | s-Bu-pybox-diPh | Phenylacetylene, aromatic aldehydes, anilines | 90–96% | nih.gov |
| Ir/Cu Tandem | PyBox | Tertiary amides, terminal alkynes | Moderate to good | nsf.gov |
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. For the synthesis of chiral amines, sulfinamides have proven to be effective chiral auxiliaries. researchgate.net For instance, the reaction of a ketone with a chiral sulfinamide can produce a sulfinylketimine, which can then be reduced diastereoselectively to furnish a chiral primary amine after removal of the auxiliary. researchgate.net While this method is well-established for primary amines, its application to the synthesis of tertiary propargylamines like 2-Methylpent-4-yn-2-amine would require a multi-step sequence.
Metal-Templated Asymmetric Synthesis (e.g., Ni(II) Complexes)
Metal-templated synthesis utilizes the coordination of reactants to a metal center to control the stereochemical course of a reaction. Nickel(II) complexes, with their ability to form well-defined coordination geometries, have been employed in asymmetric synthesis. nih.govchemijournal.com Chiral nickel catalysts have been successfully used in the enantioconvergent synthesis of protected dialkyl carbinamines from racemic α-phthalimido alkyl chlorides or NHP esters of protected α-amino acids. nih.gov These methods demonstrate broad scope and good functional-group tolerance, operating under mild conditions. nih.gov While direct application to 2-Methylpent-4-yn-2-amine hydrochloride is not explicitly detailed, the principle of using chiral nickel complexes to construct stereogenic C-N bonds is well-established. nih.gov
Catalytic Hydroamination Approaches for Amine-Alkyne Scaffolds
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. rsc.org This approach is particularly attractive for the synthesis of amine-alkyne scaffolds.
Transition Metal Catalysis (e.g., Platinum, Gold)
Late transition metals, including platinum and gold, are effective catalysts for the hydroamination of alkynes. researchgate.net Gold(I) complexes, in particular, have shown high efficiency in activating C-C triple bonds towards nucleophilic attack by amines. nih.gov These catalysts can promote the intermolecular hydroamination of terminal alkynes with anilines to produce imines with high regioselectivity. nih.gov Copper-based catalysts have also been developed for the direct synthesis of enamines, α-chiral branched alkylamines, and linear alkylamines from alkynes with high levels of chemo-, regio-, and stereoselectivity. nih.gov
| Catalyst | Substrates | Product Type | Reference |
| Gold(I) complexes | Terminal alkynes, Arylamines | Imines | nih.gov |
| Copper complexes | Alkynes, Electrophilic amines | Enamines, Alkylamines | nih.gov |
| Platinum complexes | Alkynes, Amines | Enamines, Imines | rsc.org |
Intramolecular Hydroamination
Intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. acs.org Catalysts based on copper(I) with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the intramolecular addition of N-H bonds across carbon-carbon triple bonds to form five- or six-membered rings. acs.org While this method is primarily used for the synthesis of cyclic amines, it underscores the utility of transition metal catalysis in promoting the addition of amines to alkynes. acs.orgacs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The A3 coupling reaction, involving an aldehyde, an alkyne, and an amine, is a classic example of an MCR used for the synthesis of propargylamines. phytojournal.comresearchgate.net This reaction can be catalyzed by a variety of metals, including copper, gold, silver, and iridium. phytojournal.com The mechanism generally involves the activation of the terminal alkyne by the metal catalyst, followed by nucleophilic addition to an iminium ion generated in situ from the aldehyde and amine. phytojournal.com The versatility of the A3 coupling allows for the synthesis of a diverse range of propargylamine (B41283) derivatives with moderate to excellent yields. researchgate.netnih.gov
Petasis-Type Reactions
The Petasis reaction, also known as the boronic acid Mannich reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. nih.govwikipedia.org This methodology is highly valued for its operational simplicity and the ability to tolerate a wide range of functional groups. nih.govwikipedia.org While the classical Petasis reaction involves three components, variations have been developed that expand its scope, including four-component reactions for the synthesis of tertiary propargylamines. nih.gov
A notable advancement is the four-component Petasis-like reaction involving an amine, formaldehyde (B43269), a boronic acid, and a terminal alkyne, which can be catalyzed by copper(II). nih.gov This approach is particularly relevant for the potential synthesis of 2-Methylpent-4-yn-2-amine. In a hypothetical application to synthesize the target molecule, a secondary amine would react with formaldehyde and a suitable boronic acid in the presence of propargyl alcohol or a related alkyne.
Research into these multi-component reactions has demonstrated their utility in creating complex amine structures from simple starting materials. For instance, a copper-catalyzed process has been shown to effectively couple aldehydes, amines, and boronic acids, overcoming some limitations of the original Petasis reaction. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through the formation of a boronate salt, followed by transmetalation to a copper catalyst, which then facilitates the carbon-carbon bond formation. organic-chemistry.org
Table 1: Representative Petasis-Type Reaction for the Synthesis of Tertiary Amines This table presents a generalized example of a copper-catalyzed Petasis reaction for the synthesis of tertiary amines, analogous to a potential route for 2-Methylpent-4-yn-2-amine.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Class |
| Aldehyde | Secondary Amine | Aryl Boronic Acid | Cu(I) salt | DMF | Tertiary Amine |
Data synthesized from multiple sources describing copper-catalyzed Petasis reactions. organic-chemistry.org
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot without the isolation of intermediates. researchgate.net These sequences are characterized by their high atom economy and can lead to a significant increase in molecular complexity in a single synthetic operation. For the synthesis of propargylamines and their derivatives, several cascade reactions have been developed.
One such example is the metal-free cascade annulation of propargylamines with amidines, which can lead to the divergent synthesis of polysubstituted imidazoles. researchgate.net This type of reaction proceeds through a sequence of 1,4-conjugate addition, followed by a 5-exo-dig annulation and aromatization. researchgate.net While this specific outcome is the formation of a heterocyclic system, the initial steps demonstrate the reactivity of the propargylamine skeleton in a cascade process.
Another relevant cascade methodology involves the cyclization of propargylamines to form functionalized quinolines. nih.gov These reactions can be catalyzed by transition metals like palladium and proceed under mild conditions with high atom economy. nih.gov The ability to selectively transform propargylamines through either cyclization or isomerization by carefully controlling the reaction conditions highlights the versatility of this substrate class in tandem sequences. nih.gov A solvent-controlled radical cyclization of propargylamines has also been developed for the synthesis of multi-iodinated quinolines, proceeding through a cascade iodination/cyclization/oxidation/aromatization pathway. rsc.orgnih.gov
The application of these principles to the synthesis of an acyclic tertiary amine like 2-Methylpent-4-yn-2-amine would involve a carefully designed sequence of reactions where the propargyl group participates in a controlled, non-cyclizing cascade.
Table 2: Examples of Cascade Reactions Involving Propargylamines This table provides examples of cascade reactions that utilize propargylamines as starting materials to generate complex molecular structures, illustrating the potential reactivity pathways for compounds like 2-Methylpent-4-yn-2-amine.
| Propargylamine Reactant | Coreactant | Catalyst/Conditions | Product Class |
| N-aryl propargylamine | Amidine | Metal-free | Polysubstituted imidazole |
| N-aryl propargylamine | - | Palladium catalyst | Functionalized quinoline |
| N-aryl propargylamine | Iodine source | Metal-free, solvent control | Multi-iodinated quinoline |
Data compiled from various studies on cascade reactions of propargylamines. researchgate.netnih.govrsc.orgnih.gov
Reactivity and Mechanistic Investigations of 2 Methylpent 4 Yn 2 Amine Hydrochloride
Reactivity Profile of the Terminal Alkyne Moiety
The terminal alkyne group (C≡C-H) is a cornerstone of modern synthetic chemistry, valued for its ability to undergo a variety of coupling and addition reactions. The acidity of the terminal proton and the electron-rich nature of the triple bond are central to its reactivity.
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. acs.orgresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org The terminal alkyne in 2-Methylpent-4-yn-2-amine (B13160551) is an ideal substrate for this transformation.
The catalytic cycle begins with the coordination of the copper(I) catalyst to the alkyne's triple bond, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. acs.org This acetylide then reacts with the azide in a stepwise process, leading to a six-membered copper-containing intermediate that ultimately rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. acs.org The reaction is highly robust and can be performed in various solvents, including water. researchgate.net
| Alkyne Substrate | Azide Partner | Copper(I) Source | Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| Propargylamine (B41283) | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O, rt | 1,4-Disubstituted Triazole | >95% |
| Phenylacetylene | Azido-PEG | CuI | THF, rt | Functionalized Polymer | High |
| Propargyl Alcohol | Glucosyl Azide | Cu(OAc)₂ / Sodium Ascorbate | H₂O, rt | Glycoconjugate | Excellent |
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgjk-sci.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnrochemistry.com The terminal alkyne of 2-Methylpent-4-yn-2-amine can be effectively coupled with a wide range of substrates using this method. soton.ac.uk
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate. nrochemistry.comalmerja.com In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide. nrochemistry.com Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. almerja.com While traditional Sonogashira reactions require copper, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov
| Alkyne Substrate | Halide Partner | Catalyst System | Base/Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | Room Temp | 90% |
| 1-Heptyne | 4-Bromotoluene | Pd(PPh₃)₄, CuI | Diisopropylamine | 50°C | 85% |
| Trimethylsilylacetylene | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | Et₃N | Room Temp | 99% |
| Propargyl alcohol | 2-Iodoaniline | Pd/C, CuI | Pyrrolidine / H₂O | 80°C | 92% |
Nucleophilic Additions to the Alkyne
The terminal alkyne can act as a precursor to a potent nucleophile. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, deprotonates the terminal carbon to form an acetylide anion. libretexts.org This acetylide is a strong nucleophile that can participate in both nucleophilic substitution and addition reactions. libretexts.org
A common application is the nucleophilic addition of the acetylide anion to carbonyl compounds, such as aldehydes and ketones. libretexts.org This reaction forms a new carbon-carbon bond and, after acidic workup, yields a propargyl alcohol. libretexts.org The reaction is a fundamental tool for carbon chain extension. Additionally, these acetylide anions can react with other electrophiles, such as alkyl halides in SN2 reactions, to form internal alkynes. libretexts.org
| Acetylide Source | Electrophile | Reaction Type | Product |
|---|---|---|---|
| Sodium Acetylide | Acetone | Nucleophilic Addition | 2-Methyl-3-butyn-2-ol (B105114) |
| Lithium Phenylacetylide | Benzaldehyde | Nucleophilic Addition | 1,3-Diphenyl-2-propyn-1-ol |
| Sodium Acetylide | 1-Bromobutane | Nucleophilic Substitution (SN2) | 1-Hexyne |
| Lithium (trimethylsilyl)acetylide | Cyclohexanone | Nucleophilic Addition | 1-(Trimethylsilylethynyl)cyclohexan-1-ol |
Reactivity of the Amine Functional Group
The primary amine group (-NH₂) in 2-Methylpent-4-yn-2-amine is a versatile functional group, acting as both a base and a nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk
Nucleophilic Substitution Reactions
As a potent nucleophile, the primary amine can readily react with various electrophiles in nucleophilic substitution reactions. libretexts.orgstudymind.co.uk A classic example is the alkylation of the amine with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This initial reaction forms a secondary amine. However, the product secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk To favor the formation of the secondary amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.
Similarly, the amine group reacts vigorously with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form stable amide bonds. chemguide.co.uklibretexts.org This reaction is highly efficient and is a fundamental transformation in organic synthesis.
| Amine Substrate | Electrophile | Reaction Type | Primary Product |
|---|---|---|---|
| Methylamine | Ethyl Bromide | Alkylation (SN2) | N-Methylethylamine (Secondary Amine) |
| Aniline | Acetyl Chloride | Acylation | Acetanilide (Amide) |
| Ethylamine | Acetic Anhydride | Acylation | N-Ethylacetamide (Amide) |
| Butylamine | Benzenesulfonyl Chloride | Sulfonylation | N-Butylbenzenesulfonamide (Sulfonamide) |
Formation of Imines and Iminium Ions
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). libretexts.orglumenlearning.com This reaction is typically acid-catalyzed and is reversible. lumenlearning.comyoutube.com The reaction mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgyoutube.com
Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized cation known as an iminium ion. libretexts.orgyoutube.com Subsequent deprotonation of the nitrogen by a weak base (like water or another amine molecule) yields the neutral imine product and regenerates the acid catalyst. libretexts.orgyoutube.com The pH must be carefully controlled; if the conditions are too acidic, the amine nucleophile will be protonated and rendered unreactive. libretexts.orglumenlearning.com
| Primary Amine | Carbonyl Compound | Conditions | Imine Product |
|---|---|---|---|
| Methylamine | Acetone | Mild Acid (e.g., pH 4-5) | N-Propylidene-methanamine |
| Ethylamine | Benzaldehyde | Acid catalyst, removal of H₂O | N-Benzylideneethanamine |
| Aniline | Cyclohexanone | p-Toluenesulfonic acid, Toluene | N-Cyclohexylideneaniline |
| Propylamine | Butanal | Mild Acid (e.g., pH 4-5) | N-Butylidenepropan-1-amine |
Oxidation and Reduction Pathways
The dual presence of an amine and a terminal alkyne in 2-Methylpent-4-yn-2-amine hydrochloride allows for a rich investigation into its redox chemistry. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions.
The terminal alkyne of this compound is the primary site for oxidative transformations. While strong oxidizing agents can lead to cleavage of the carbon-carbon triple bond, milder and more selective methods can yield valuable dicarbonyl compounds or other oxidized products. The proximity of the amine group necessitates conditions that are tolerant of this functionality, even in its protonated hydrochloride form.
Ruthenium-catalyzed oxidative amidation of terminal alkynes in the presence of amines has been demonstrated as a viable selective oxidation pathway. organic-chemistry.orgcdmf.org.bracs.org This type of reaction, using a catalyst such as CpRuCl(PPh₃)₂, proceeds through a vinylidene intermediate which is then oxidized to a ketene (B1206846) and trapped by an amine. cdmf.org.bracs.org While this reaction transforms the alkyne, it does not produce a diketone but rather an amide, showcasing a selective oxidation of the alkyne in the presence of an amine.
For the direct conversion to a 1,2-dicarbonyl compound, various transition metal-catalyzed oxidations could be employed. These reactions often utilize oxidants like molecular oxygen or N-oxides. The key challenge is to prevent over-oxidation or side reactions involving the amine. The hydrochloride salt form of the amine is expected to offer some protection against oxidation due to the decreased nucleophilicity of the nitrogen.
| Oxidizing System | Potential Product | Plausible Reaction Conditions | Notes |
|---|---|---|---|
| Ru-catalyst / N-oxide | Amide (from intermolecular reaction) | CpRuCl(PPh₃)₂, 4-picoline N-oxide, chlorinated solvent | Demonstrates selective alkyne oxidation in the presence of amines. cdmf.org.bracs.org |
| Pd(II)/Cu(II) / O₂ | 1,2-Diketone | PdBr₂, CuBr₂, Dioxane/H₂O, O₂ atmosphere | Wacker-type oxidation; amine hydrochloride may be tolerated. |
The catalytic hydrogenation of this compound offers the potential for selective reduction of the alkyne to either an alkene (semi-hydrogenation) or a fully saturated alkane. The choice of catalyst, solvent, and reaction conditions is crucial in determining the outcome of this transformation. Palladium-based catalysts are commonly employed for such reductions. rsc.org
For the semi-hydrogenation to the corresponding alkene, 2-methylpent-4-en-2-amine, a partially deactivated catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used. Alternatively, palladium on barium sulfate (B86663) can also provide good selectivity for the alkene. The steric hindrance around the amine might influence the rate of reaction but is not expected to prevent it.
Complete hydrogenation to the alkane, 2-methylpentan-2-amine, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction generally proceeds to completion under mild to moderate pressures and temperatures. The hydrogenation of the structurally similar 2-methyl-3-butyn-2-ol has been shown to be highly selective for the semi-hydrogenation product using a Pd/γ-Al₂O₃ catalyst, suggesting that similar selectivity could be achieved for this compound. mdpi.com
| Catalyst | Primary Product | Typical Conditions | Selectivity |
|---|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃/Pb) | 2-Methylpent-4-en-2-amine | H₂ (1 atm), Methanol, Room Temp. | High for alkene (Z-isomer) |
| Pd/C (10%) | 2-Methylpentan-2-amine | H₂ (1-5 atm), Ethanol, Room Temp. | High for alkane |
| Pd/γ-Al₂O₃ | 2-Methylpent-4-en-2-amine | Continuous flow, H₂ pressure, elevated temp. | High for alkene, as seen with similar substrates. mdpi.com |
Bioorthogonal Reaction Potentials
The terminal alkyne functionality in this compound makes it a prime candidate for bioorthogonal "click" chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the covalent labeling of biomolecules in complex biological environments.
The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction involves the formation of a stable triazole ring from a terminal alkyne and an azide. The CuAAC reaction is known for its broad functional group tolerance and is generally not significantly affected by steric hindrance, suggesting that this compound would be a suitable substrate. organic-chemistry.org The reaction proceeds rapidly at room temperature in a variety of solvents, including water. organic-chemistry.org
Another important bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it more suitable for applications in living systems. However, SPAAC typically requires the use of a strained cyclic alkyne to achieve reasonable reaction rates. The reactivity of acyclic alkynes, such as the one in this compound, in SPAAC is generally low, making it a less likely candidate for this specific type of bioorthogonal ligation without further modification.
| Reaction | Reactant Partner | Key Features | Applicability to 2-Methylpent-4-yn-2-amine HCl |
|---|---|---|---|
| CuAAC | Organic Azide | High efficiency, high selectivity for 1,4-triazole, broad functional group tolerance. organic-chemistry.org | Highly applicable due to the terminal alkyne. |
| SPAAC | Organic Azide | Copper-free, requires strained alkyne for good kinetics. | Low applicability in its current acyclic form. |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
The unique combination of a reactive terminal alkyne and a sterically hindered amine functional group positions 2-Methylpent-4-yn-2-amine (B13160551) hydrochloride as a highly adaptable component in organic synthesis. phytojournal.com Propargylamines, the class of compounds to which it belongs, are recognized as crucial intermediates for creating a diverse array of organic molecules. researchgate.net
Construction of Complex Molecular Architectures
The dual functionality of 2-Methylpent-4-yn-2-amine hydrochloride allows for its participation in a wide range of chemical transformations, enabling the assembly of intricate molecular frameworks. The terminal alkyne is particularly useful for carbon-carbon bond formation.
Key reactions involving the alkyne group include:
A³ Coupling (Aldehyde-Alkyne-Amine): This powerful multicomponent reaction allows for the rapid construction of more complex propargylamines from simpler starting materials. phytojournal.comrsc.org
Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. researchgate.net
Click Chemistry: The alkyne group can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC) to form stable triazole rings, which are valuable linkers in various molecular constructs. researchgate.net
Cyclization Reactions: The propargylamine (B41283) structure is a precursor for various cyclization strategies to synthesize important heterocyclic compounds like pyrroles, quinolines, and oxazolidinones. researchgate.netrsc.org
The amine group, once deprotected from its hydrochloride salt form, can act as a nucleophile, a base, or a directing group in various synthetic strategies. The presence of the gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at or near the nitrogen atom.
Table 1: Synthetic Reactions Utilizing the Propargylamine Scaffold
| Reaction Type | Functional Group Involved | Resulting Structure | Significance |
| A³ Coupling | Alkyne, Amine | Substituted Propargylamine | Rapid increase in molecular complexity. rsc.org |
| Sonogashira Coupling | Alkyne | Aryl/Vinyl-substituted Alkyne | C-C bond formation for extended π-systems. researchgate.net |
| Azide-Alkyne Cycloaddition | Alkyne | 1,2,3-Triazole | Formation of stable heterocyclic linkers. researchgate.net |
| Cyclization/Annulation | Alkyne and Amine | Pyrroles, Quinolines, etc. | Access to diverse heterocyclic cores. researchgate.netrsc.org |
| Michael Addition | Amine | β-Amino Ketones/Esters | Formation of carbon-nitrogen bonds. nih.gov |
Precursor for Pharmacologically Relevant Scaffolds and Derivatives
The propargylamine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. tandfonline.comnih.gov Compounds bearing this functional group are known to exhibit a wide spectrum of pharmacological activities, including neuroprotective, anticancer, and antioxidant effects. wisdomlib.org
Several key drugs containing the propargylamine structure, such as Pargyline, Rasagiline, and Selegiline, are used to treat neurodegenerative conditions like Parkinson's and Alzheimer's diseases. researchgate.netwisdomlib.org The reactivity of the alkyne group in this compound allows for its derivatization into a multitude of structures, making it a valuable starting material for drug discovery campaigns. researchgate.net For example, propargylamine derivatives have been investigated for their cytotoxic effects against various cancer cell lines and as intermediates in the synthesis of novel camptothecin (B557342) derivatives with antitumor properties. tandfonline.comrsc.org
Synthesis of Agrochemical Intermediates
The versatility of propargylamines extends to the field of agrochemicals, where they serve as intermediates in the synthesis of fungicides and herbicides. researchgate.net The ability to readily construct complex, nitrogen-containing heterocyclic compounds from propargylamine precursors is particularly relevant, as many active agrochemical ingredients are based on such scaffolds. The specific reactivity of the alkyne and amine groups allows for the systematic modification of the molecular structure to optimize biological activity and selectivity for desired agricultural applications.
Development of Chiral Molecular Catalysts
In the field of asymmetric synthesis, the development of effective chiral ligands is paramount. Chiral amines and their derivatives are frequently used to create ligands for metal-based catalysts that can induce enantioselectivity in chemical reactions. nih.gov When used in its enantiomerically pure form, 2-Methylpent-4-yn-2-amine can serve as a building block for such chiral ligands.
The nitrogen atom can coordinate to a transition metal center (e.g., gold, copper, iridium), while the chiral environment around the nitrogen, influenced by the gem-dimethyl group, helps to control the facial selectivity of a substrate's approach to the catalyst's active site. nih.govacs.org Bifunctional ligands, which may incorporate both a coordinating amine and another functional group (like a phosphine (B1218219) derived from the alkyne), are particularly effective in asymmetric catalysis. acs.org The development of such catalysts is crucial for the efficient, enantioselective synthesis of pharmaceuticals and other fine chemicals. researchgate.net
Application in the Total Synthesis of Natural Products and Unnatural Amino Acids
The structural rigidity and reactivity of the alkyne group make propargylamines valuable intermediates in the total synthesis of complex natural products. researchgate.netnih.gov The alkyne can be transformed into a variety of other functional groups, or it can be used in coupling reactions to link complex fragments during a convergent synthesis strategy. researchgate.net
Access to α,α-Disubstituted Amino Acids and Peptides
α,α-Disubstituted amino acids are non-proteinogenic amino acids that, when incorporated into peptides, induce specific conformational constraints, such as turns or helical structures. This makes them valuable tools in the design of peptidomimetics and pharmacologically active peptides. nih.govnih.gov
This compound provides a structural motif—a carbon atom adjacent to the nitrogen that is already disubstituted with two methyl groups—that is analogous to the α-carbon of an α,α-disubstituted amino acid. Synthetic methodologies can be envisioned where the terminal alkyne is transformed into a carboxylic acid or a surrogate thereof. This transformation would convert the propargylamine framework directly into a novel α,α-disubstituted amino acid. Such amino acids can be subsequently used in peptide synthesis to create peptides with enhanced stability or specific secondary structures. researchgate.netnih.gov The propargylamine itself can act as an amino acid surrogate where the alkyne replaces the carbonyl moiety, leading to the formation of peptidomimetics with unique properties. researchgate.netnih.gov
Incorporation into Polymeric Materials
The dual functionality of this compound, comprising a reactive terminal alkyne and an amine group, makes it a significant monomer for the synthesis of functional polymers. The presence of the propargyl group (a terminal alkyne) is of particular interest in polymer chemistry.
In polymer chemistry, propargylamines, the class of compounds to which 2-Methylpent-4-yn-2-amine belongs, are utilized as monomers in various polymerization reactions. revmaterialeplastice.ro The terminal alkyne group can undergo polymerization through several mechanisms, including addition polymerization and cyclopolymerization, to create polymers with unique structures and properties. For instance, propargylamines can be employed in the synthesis of high-performance benzoxazine (B1645224) resins. rsc.org The incorporation of the propargyl group can lower the polymerization temperature of these resins, which is a significant advantage in materials processing. rsc.org
The amine functionality can also play a crucial role in polymerization processes, acting as a catalyst or a reactive site for chain growth. This dual reactivity allows for the creation of a diverse range of polymer architectures, including linear, branched, and cross-linked structures.
Below is a table summarizing the potential polymerization reactions involving this compound:
| Polymerization Type | Role of this compound | Resulting Polymer Characteristics |
| Addition Polymerization | Monomer | Linear or branched polymers with pendant amine groups. |
| Cyclopolymerization | Monomer | Polymers with cyclic repeating units, potentially leading to enhanced thermal stability. |
| "Click" Chemistry | Alkyne-functional monomer for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Triazole-containing polymers, offering high modularity and robust linkages. |
| Benzoxazine Resin Synthesis | Amine source | Polybenzoxazines with potentially lower curing temperatures and enhanced thermal properties. rsc.org |
The incorporation of this compound into polymer backbones allows for the rational design of materials with tailored properties. The terminal alkyne group serves as a versatile handle for post-polymerization modification via "click" chemistry. nih.gov This powerful and efficient reaction allows for the introduction of a wide array of functional groups, enabling the fine-tuning of material properties.
For example, by clicking on molecules with specific functionalities, polymers can be endowed with properties such as:
Enhanced Thermal Stability: The rigid triazole rings formed during click chemistry can increase the thermal stability of the resulting polymer. rsc.org
Biocompatibility: The attachment of biocompatible moieties like polyethylene (B3416737) glycol (PEG) can render the material suitable for biomedical applications.
Conductivity: The incorporation of conductive organic molecules or metal complexes can lead to the development of conductive polymers.
The amine group within the monomer unit can also contribute to the final material properties by influencing polymer chain interactions and providing sites for hydrogen bonding.
The following table outlines how the structural features of this compound can be leveraged to design materials with specific properties:
| Structural Feature | Desired Property | Design Strategy |
| Terminal Alkyne | Functionalization | Post-polymerization modification via click chemistry to attach desired functional groups. nih.gov |
| Amine Group | Adhesion/Solubility | Can enhance adhesion to substrates and influence solubility in different solvents. |
| Aliphatic Backbone | Flexibility | The methyl and pentyl groups contribute to the flexibility and processability of the polymer. |
Creation of Bioconjugation Probes and Molecular Labels
The terminal alkyne of this compound is a key functional group for its application in bioconjugation and the creation of molecular labels. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, this compound can be readily and specifically conjugated to biomolecules that have been functionalized with an azide (B81097) group. nih.gov
This highly efficient and bioorthogonal reaction allows for the attachment of this small molecule to proteins, nucleic acids, and other biological macromolecules with high precision. Once conjugated, the 2-methylpent-4-yn-2-amine moiety can serve as a versatile scaffold for the attachment of reporter molecules such as fluorophores, biotin, or radioactive isotopes. This enables the creation of custom bioconjugation probes for a variety of applications in molecular biology and diagnostics.
The process of creating a bioconjugation probe using this compound would typically involve:
Functionalization of the biomolecule: Introducing an azide group onto the target biomolecule.
Conjugation: Reacting the azide-modified biomolecule with this compound via a CuAAC reaction.
Labeling: Attaching a reporter molecule to the amine group of the conjugated 2-methylpent-4-yn-2-amine.
This modular approach allows for the rapid and efficient generation of a wide range of molecular labels for studying biological processes. chemimpex.com
Advanced Analytical Characterization Techniques in Research Contexts
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating "2-Methylpent-4-yn-2-amine hydrochloride" from reaction mixtures, byproducts, and impurities. The assessment of purity is a critical step in chemical synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized propargylamines. For a compound like "this compound," reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acidic modifiers such as formic acid or trifluoroacetic acid to ensure the amine is in its protonated form for better peak shape. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.
Given that "this compound" possesses a chiral center at the C2 position, Chiral HPLC is indispensable for the separation and quantification of its enantiomers. This is particularly crucial in stereoselective synthesis or when investigating the biological activity of individual enantiomers. Chiral stationary phases (CSPs) are utilized to achieve enantiomeric separation. These CSPs are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or synthetic chiral polymers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 1: Illustrative HPLC and Chiral HPLC Parameters for Analysis of a Propargylamine (B41283)
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane (B92381)/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Column Temp. | 25 °C | 20 °C |
| Injection Vol. | 10 µL | 5 µL |
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions in the synthesis of "this compound". By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (eluent), chemists can qualitatively track the consumption of starting materials and the formation of the product. A typical eluent system for a polar compound like an amine hydrochloride might consist of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing of the amine. Visualization of the spots is commonly achieved using UV light or by staining with a chemical agent such as ninhydrin (B49086) or potassium permanganate.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of "this compound." Each method provides unique information about the compound's connectivity, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of "this compound."
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The terminal alkyne proton (≡C-H) would appear as a characteristic signal, typically a triplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the two methyl groups attached to the C2 carbon would likely appear as a singlet, being chemically equivalent. The methylene protons would exhibit a more complex splitting pattern due to coupling with the terminal alkyne proton. The amine protons might appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The sp-hybridized carbons of the alkyne would resonate in a characteristic downfield region. The quaternary carbon at C2 would also be identifiable.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methylpent-4-yn-2-amine (B13160551)
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C≡H | ~2.0 - 2.5 (t) | - |
| C ≡CH | - | ~70 - 80 |
| C≡C H | - | ~80 - 90 |
| CH ₂ | ~2.2 - 2.6 (d) | ~30 - 40 |
| C(C H₃)₂ | ~1.2 - 1.5 (s) | ~25 - 35 |
| C (CH₃)₂ | - | ~50 - 60 |
| NH ₂ | Variable (broad s) | - |
Note: These are predicted values and can vary based on the solvent and other experimental conditions. The hydrochloride salt form would influence the chemical shifts, particularly for protons near the ammonium (B1175870) center.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of a methyl group or cleavage adjacent to the amine functionality.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2150 cm⁻¹. The N-H stretching vibrations of the primary amine hydrochloride would be visible as a broad band in the region of 3000-3200 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present in their expected regions.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) |
| Alkyne | C≡C Stretch | ~2100-2150 (weak to medium) |
| Amine Salt | N⁺-H Stretch | ~3000-3200 (broad) |
| Alkane | C-H Stretch | ~2850-2960 |
Diffraction Techniques for Solid-State Characterization
Diffraction techniques are paramount in determining the crystal structure of solid-state materials. By analyzing the pattern of diffracted radiation, researchers can elucidate the precise arrangement of atoms within a crystal lattice, which is crucial for understanding a compound's physical and chemical properties.
X-ray Crystallography of Derived Compounds and Intermediates
X-ray crystallography is a powerful analytical method for determining the detailed atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the crystal's ordered atomic lattice. Analysis of the diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the positions of atoms and the nature of the chemical bonds between them.
Despite the utility of this technique, a thorough review of scientific literature and patent databases reveals a notable absence of published X-ray crystallographic data for compounds and intermediates directly derived from this compound. While the solid-state characterization of acetylenic amines is a field of active research, specific structural elucidation of derivatives of this particular compound has not been reported. The synthesis of co-crystals involving small molecules like acetylene (B1199291) and ammonia (B1221849) has been explored to understand intermolecular interactions, but this research does not extend to the more complex derivatives of this compound.
| Parameter | Description | Data for this compound Derivatives |
| Crystal System | The symmetry of the crystal lattice. | No data available |
| Space Group | The specific symmetry group of the crystal. | No data available |
| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | No data available |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | No data available |
| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal. | No data available |
Microscopic Analysis for Morphological Studies of Derived Materials
Microscopy techniques are essential for visualizing the surface features and microstructure of materials. This is particularly important in material science, where the macroscopic properties of a material are often dictated by its microscopic and nanoscopic morphology.
Q & A
What are the recommended synthesis protocols for 2-Methylpent-4-yn-2-amine hydrochloride?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions, including reduction, amination, and acidification. For example, a 5-step chain reaction (reduction → etherification → amination → separation → HCl acidification) has been optimized for related hydrochlorides, yielding >80% purity . Direct amination using thiourea as a nitrogen source (e.g., for Memantine HCl) under controlled conditions (solvent: propylene glycol, 160°C for 2 hours, then 80°C for 3.5 hours) achieved 82.44% yield .
Key Parameters Table:
| Step | Reagents/Conditions | Yield | Characterization Techniques |
|---|---|---|---|
| Amination | Thiourea, propylene glycol, 160°C → 80°C | 82.44% | IR, MS, ¹H/¹³C NMR |
| Acidification | HCl·EA | >80% | HPLC, elemental analysis |
How can researchers optimize the yield of this compound in multi-step reactions?
Level: Advanced
Answer:
Optimization focuses on solvent choice, temperature control, and intermediate purification. Polar aprotic solvents (e.g., propylene glycol) enhance reaction homogeneity, while stepwise temperature ramping minimizes side reactions . For example, reducing reaction time at high temperatures (e.g., 160°C) to 2 hours followed by extended lower-temperature phases improves selectivity. Intermediate purification via column chromatography or recrystallization ensures high-purity inputs for subsequent steps .
Data Contradiction Note:
Conflicting reports on ideal solvents (propylene glycol vs. ethanol) may arise due to substrate-specific solubility. Pilot small-scale trials are recommended to validate conditions .
What analytical techniques are critical for confirming the purity and structure of this compound?
Level: Basic
Answer:
- Chromatography: HPLC with UV detection (λmax ~255 nm) assesses purity (>98%) .
- Spectroscopy: ¹H NMR (δ 1.2–3.5 ppm for aliphatic protons) and ¹³C NMR confirm backbone structure .
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios (±0.3% tolerance) .
- Mass Spectrometry: ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) .
Reference Standards: Use certified materials (e.g., USP/EP-grade) for calibration .
How should conflicting spectral data be resolved during structural elucidation?
Level: Advanced
Answer:
Contradictions in NMR/IR data often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings .
- Spiking Experiments: Introduce a known reference standard to confirm peak identity .
- DSC/TGA: Detects polymorphic forms or hydrate impurities affecting spectral profiles .
Case Study: In Memantine HCl synthesis, IR discrepancies (C-N vs. C=S stretches) were resolved via X-ray crystallography to confirm the amine hydrochloride structure .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation; symptoms (e.g., dizziness) may manifest post-exposure .
- First Aid: Immediate eye rinsing (15 min), 48-hour medical observation after ingestion .
- Storage: -20°C in airtight containers; stability ≥5 years .
Hazard Table:
| Risk | Precaution | Emergency Response |
|---|---|---|
| Inhalation | Use respirators in poorly ventilated areas | Move to fresh air; seek medical help |
| Skin Contact | Nitrile gloves | Wash with soap/water; monitor for irritation |
How does the substitution pattern on the amine group influence the compound's reactivity?
Level: Advanced
Answer:
Substituents alter electron density and steric effects. For example:
- Electron-Withdrawing Groups (e.g., Cl): Increase amine acidity, enhancing nucleophilicity in SN2 reactions .
- Steric Hindrance (e.g., 2-methyl): Reduces reaction rates in bulky transition states (e.g., amidation) .
Case Study: Analogues with 2-methoxy groups showed reduced serotonin reuptake inhibition compared to unsubstituted amines, highlighting steric/electronic interplay .
What are the best practices for long-term storage to maintain compound stability?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
